molecular formula C22H20O4 B4966126 8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one

8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one

Cat. No.: B4966126
M. Wt: 348.4 g/mol
InChI Key: UPBMBUBREXTRFS-UHFFFAOYSA-N
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Description

8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one is a synthetic organic compound belonging to the chromenone family Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one typically involves multi-step organic reactions. One common route includes the condensation of appropriate starting materials under controlled conditions to form the chromenone core, followed by the introduction of the substituents through various chemical reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques. Industrial methods aim to produce the compound efficiently while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Substitution reactions can replace specific substituents with other functional groups, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications fully.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-8-methyl-7-(2-oxo-cyclohexyloxy)-chromen-2-one
  • 4-Methyl-7-(2-oxo-cyclohexyloxy)-chromen-2-one
  • 8-Methyl-7-(2-oxo-cyclohexyloxy)-chromen-2-one

Uniqueness

8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one stands out due to its unique combination of substituents, which may confer distinct biological activities and chemical properties. Its specific structure allows for targeted modifications, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

8-methyl-7-(2-oxocyclohexyl)oxy-4-phenylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4/c1-14-19(25-20-10-6-5-9-18(20)23)12-11-16-17(13-21(24)26-22(14)16)15-7-3-2-4-8-15/h2-4,7-8,11-13,20H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBMBUBREXTRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC4CCCCC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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